molecular formula C17H20ClN3O3 B2891723 N-(3-chloro-2-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide CAS No. 1003231-32-0

N-(3-chloro-2-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide

Cat. No.: B2891723
CAS No.: 1003231-32-0
M. Wt: 349.82
InChI Key: YWQUBYJNJKTMKY-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is a useful research compound. Its molecular formula is C17H20ClN3O3 and its molecular weight is 349.82. The purity is usually 95%.
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Scientific Research Applications

Metabolic Pathways and Toxicity

N-(3-chloro-2-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide, being structurally related to various chloroacetamide herbicides such as acetochlor, has been the subject of studies investigating its metabolism and potential toxicity. Research has shown that enzymes involved in the metabolism of chloroacetamide herbicides, which may share structural similarities with this compound, include cytochrome P450 isoforms such as CYP3A4 and CYP2B6. These enzymes play a crucial role in the metabolic activation pathways of these compounds, potentially leading to the formation of carcinogenic metabolites (Coleman et al., 2000; Coleman et al., 2000).

Environmental Impact and Persistence

Studies have investigated the environmental impact and persistence of related chloroacetamide herbicides, providing insights into how this compound might behave in the hydrologic system. For instance, research on acetochlor has documented its distribution in the hydrologic system, highlighting its detection in rain and stream samples following application, which could be relevant for understanding the environmental behavior of structurally related compounds like this compound (Kolpin et al., 1996).

Biodegradation and Detoxification

The biodegradation and detoxification mechanisms of chloroacetamide herbicides may offer insights into the environmental fate of this compound. For example, the cytochrome P450 system, specifically EthBAD, has been implicated in the N-deethoxymethylation of acetochlor, a key step in its biodegradation pathway. Such studies can shed light on potential microbial pathways for the degradation of this compound (Wang et al., 2015).

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3/c1-11-12(18)6-5-7-13(11)19-14(22)10-21-15(23)17(20-16(21)24)8-3-2-4-9-17/h5-7H,2-4,8-10H2,1H3,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWQUBYJNJKTMKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CN2C(=O)C3(CCCCC3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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